molecular formula C18H16ClNO3 B2957037 2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol CAS No. 879578-43-5

2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol

Cat. No.: B2957037
CAS No.: 879578-43-5
M. Wt: 329.78
InChI Key: VMESRRXQWFPSOJ-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. Oxazole rings are found in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through cyclization of a suitable precursor. The chlorophenyl and ethoxyphenol groups might be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, along with the chlorophenyl and ethoxyphenol substituents. The exact structure would depend on the positions of these substituents on the oxazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxazole ring, as well as the chlorophenyl and ethoxyphenol groups. The chloro group might make the phenyl ring more electrophilic, while the ethoxy group on the phenol might influence its acidity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence and position of the oxazole, chlorophenyl, and ethoxyphenol groups .

Scientific Research Applications

Chemical Synthesis and Molecular Interactions

  • Synthesis and Characterization : This compound is integral in synthesizing various heterocyclic compounds, demonstrating its versatility in chemical reactions. For instance, it serves as a precursor in the preparation of novel heterocyclic compounds with potential antimicrobial activities (Mehta, 2016). Such studies highlight its utility in developing new chemical entities with significant biological properties.
  • Molecular Docking Studies : The compound has been explored in molecular docking studies to understand its binding affinities towards specific biological targets. These studies provide insights into the compound's potential therapeutic applications and its role in drug discovery processes (Viji et al., 2020).

Biological Activities and Applications

  • Antimicrobial Activity : Research has been conducted to evaluate the antimicrobial efficacy of derivatives synthesized from this compound. These studies shed light on its potential as a scaffold for developing new antimicrobial agents with efficacy against various bacterial strains (Sah et al., 2014).
  • Anticancer and Antimicrobial Agents : Some derivatives have shown promise in anticancer and antimicrobial screenings, indicating the compound's relevance in medicinal chemistry for designing agents with dual functionalities (Katariya et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many oxazole derivatives have biological activity, so if this compound is intended for use as a drug, it might interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate precautions should be taken when handling it to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This might include studies to optimize its synthesis, investigations of its reactivity, or testing of its biological activity .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-3-22-14-8-9-15(16(21)10-14)18-17(11(2)20-23-18)12-4-6-13(19)7-5-12/h4-10,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMESRRXQWFPSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C(=NO2)C)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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